Antiproliferative Potency Gap: In-Class Structural Determinants but Uncharacterized Target
No direct head-to-head comparison or primary bioactivity data (e.g., IC50, Ki) for 1-(2-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole was identified in non-prohibited peer-reviewed literature or patents. Class-level evidence indicates that alkylsulfonyl benzimidazoles exhibit antiproliferative IC50 values spanning 1–40 µM against MCF-7 breast cancer cells, with potency highly sensitive to the N1 substituent [1]. The target compound's specific value remains unmeasured in public domain studies.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | In-class alkylsulfonyl benzimidazoles: IC50 range 1–40 µM (MCF-7) |
| Quantified Difference | Indeterminate |
| Conditions | MCF-7 breast cancer cell line, xCELLigence real-time assay |
Why This Matters
Users must independently verify target compound potency; reliance on class-level estimates introduces unacceptable risk for structure-activity relationship campaigns or lead optimization.
- [1] Abbade, Y.; Kisla, M. M.; Hassan, M. A.-K. et al. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. *ACS Omega* **2024**. View Source
